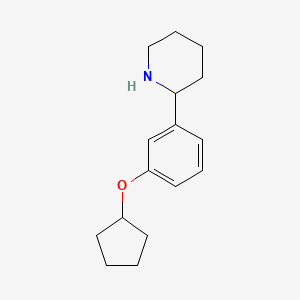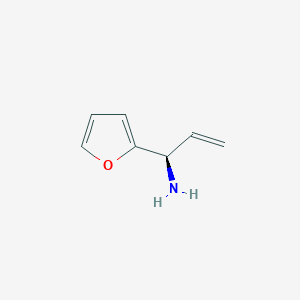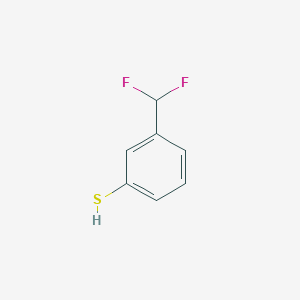
3-(Difluoromethyl)benzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)benzenethiol is an organosulfur compound with the molecular formula C7H6F2S It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring, which is further substituted with a thiol group (-SH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)benzenethiol typically involves the introduction of the difluoromethyl group to a benzene ring followed by the addition of a thiol group. One common method involves the reaction of a difluoromethylating agent with a benzene derivative under specific conditions. For example, difluoromethylation can be achieved using difluoromethyltriphenylphosphonium bromide as a reagent . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts are often employed to enhance the efficiency and selectivity of the reaction . The use of continuous flow reactors and optimized reaction parameters can further improve the yield and purity of the compound.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Thiolates (R-S^-).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
3-(Difluoromethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Difluoromethyl)benzenethiol involves its interaction with molecular targets through its thiol and difluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)benzenethiol: Contains two trifluoromethyl groups instead of one difluoromethyl group.
3-(Trifluoromethyl)benzenethiol: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-(Difluoromethyl)benzenethiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its trifluoromethyl analogs. The difluoromethyl group is a better hydrogen-bond donor, which can enhance the compound’s interactions with biological targets .
特性
分子式 |
C7H6F2S |
|---|---|
分子量 |
160.19 g/mol |
IUPAC名 |
3-(difluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H6F2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H |
InChIキー |
NLXBGZLMIBZQOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


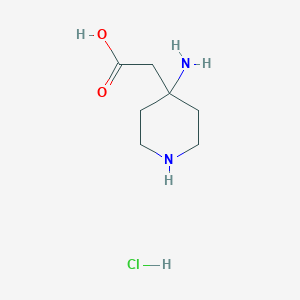
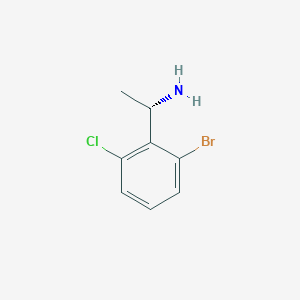
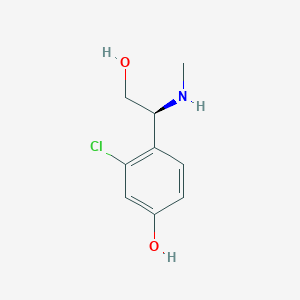
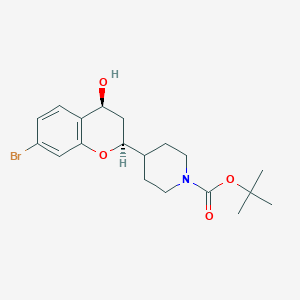
![Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13052740.png)

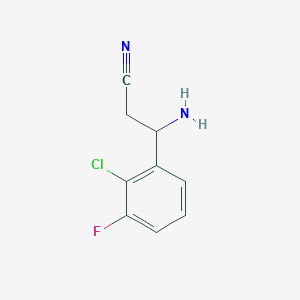
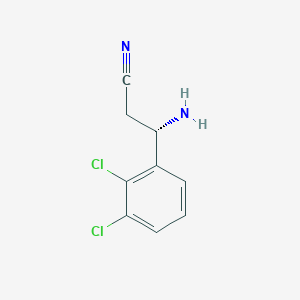

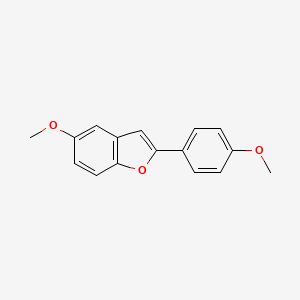
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)
